5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
Overview
Description
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide: is an organic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 5-position, a methoxycarbonyl group at the 2-position, and an N-oxide functional group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide typically involves the bromination of 2-(methoxycarbonyl)pyridine followed by oxidation. One common method includes:
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned laboratory methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the methoxycarbonyl group.
Reduction: The N-oxide group can be reduced back to the pyridine form using reducing agents like zinc and acetic acid.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (mCPBA), hydrogen peroxide (H2O2).
Reduction: Zinc and acetic acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Further oxidized derivatives of the methoxycarbonyl group.
Reduction: 5-Bromo-2-(methoxycarbonyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active compounds, including potential drug candidates.
Industry:
Material Science: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide largely depends on its reactivity and the functional groups present. The N-oxide group can participate in various chemical reactions, acting as an electron-withdrawing group that influences the reactivity of the pyridine ring. The bromine atom and methoxycarbonyl group also contribute to the compound’s overall reactivity, allowing for diverse chemical transformations .
Comparison with Similar Compounds
5-Bromo-2-methyl-pyridine 1-oxide: Similar structure but with a methyl group instead of a methoxycarbonyl group.
5-Bromo-2-(methoxycarbonyl)pyridine: Lacks the N-oxide group.
Properties
IUPAC Name |
methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYWPISPRQLCFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=[N+](C=C(C=C1)Br)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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